molecular formula C13H13NO3 B12438679 3-(Aminomethyl)-5-bromanyl-phenol

3-(Aminomethyl)-5-bromanyl-phenol

Katalognummer: B12438679
Molekulargewicht: 231.25 g/mol
InChI-Schlüssel: SXKOELAUSNCBSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Aminomethyl)-5-bromanyl-phenol is an organic compound that features a bromine atom, an aminomethyl group, and a phenol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is to start with 5-bromophenol, which undergoes a Mannich reaction with formaldehyde and a primary amine to introduce the aminomethyl group . The reaction conditions often involve acidic or basic catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 3-(Aminomethyl)-5-bromanyl-phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the selection of solvents and reagents that are environmentally friendly and cost-effective is crucial for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Aminomethyl)-5-bromanyl-phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(Aminomethyl)-5-bromanyl-phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-(Aminomethyl)-5-bromanyl-phenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Aminomethyl)-5-bromanyl-phenol is unique due to the presence of both an aminomethyl group and a bromine atom on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Eigenschaften

Molekularformel

C13H13NO3

Molekulargewicht

231.25 g/mol

IUPAC-Name

2-[[3-(aminomethyl)-5-hydroxyphenyl]methyl]pyran-4-one

InChI

InChI=1S/C13H13NO3/c14-8-10-3-9(4-12(16)5-10)6-13-7-11(15)1-2-17-13/h1-5,7,16H,6,8,14H2

InChI-Schlüssel

SXKOELAUSNCBSX-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=CC1=O)CC2=CC(=CC(=C2)O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.